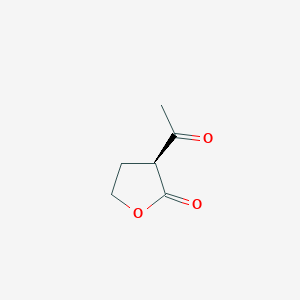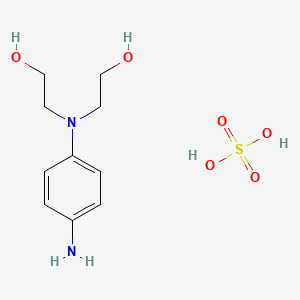
6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of advanced techniques such as particle-in-cell Monte Carlo collision simulations. These simulations help in understanding the dynamics of the compound under various discharge conditions, including plateau voltage, pulse rise time, and initial charged particle density .
Industrial production methods for this compound are not widely documented, but the use of high-voltage nanosecond pulses and atmospheric pressure discharge techniques are crucial in its preparation. These methods ensure the generation of the compound with the desired properties and stability.
Analyse Chemischer Reaktionen
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include high-energy pulses, specific voltage settings, and controlled atmospheric conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used in studies related to plasma physics and the behavior of charged particles under high-voltage conditions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases that involve abnormal cellular activities.
Wirkmechanismus
The mechanism of action of compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” involves its interaction with charged particles and its ability to influence the dynamics of plasma discharge. The compound affects the density of charged particles in the plasma bulk and the formation of cathode sheaths. These interactions are crucial in determining the compound’s effects on various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” can be compared with other similar compounds that are involved in plasma physics and high-voltage discharge studies. Some of these similar compounds include:
O-Methylandrocymbine: Known for its involvement in biochemical reactions and pathways.
Acetazolamide: Used in medical applications for its effects on carbonic anhydrase and related pathways.
The uniqueness of compound “this compound” lies in its specific interactions with charged particles and its ability to influence plasma dynamics under high-voltage conditions. This makes it a valuable compound for advanced research in various scientific fields.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXRTFBLGDDJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)




![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)
![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)


![(1S,2S)-1-[(2R)-oxiran-2-yl]-2-[(2S)-oxiran-2-yl]ethane-1,2-diol](/img/structure/B7889101.png)



